molecular formula C8H8ClF3N2O B1423999 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol CAS No. 1053656-91-9

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol

Cat. No. B1423999
M. Wt: 240.61 g/mol
InChI Key: MQQPZWGDVJVBGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine, an intermediate in the synthesis of several crop-protection products, can be synthesized through liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For example, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .

Scientific Research Applications

Complexation with Metal Ions

One application of derivatives related to 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol is in the field of coordination chemistry. Mardani et al. (2019) describe the synthesis of complexes involving this compound with copper(II) and cadmium(II) ions. These complexes were characterized using various spectroscopic methods and X-ray diffraction, highlighting their potential in coordination chemistry and material science (Mardani et al., 2019).

Asymmetric Synthesis

The asymmetric synthesis of enantiomerically enriched compounds is another application. Duquette et al. (2003) reported a scalable process for the asymmetric synthesis of a derivative of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol, demonstrating its importance in the synthesis of chiral molecules, which are crucial in pharmaceuticals and agrochemicals (Duquette et al., 2003).

Derivatization for Mass Spectrometry

In analytical chemistry, particularly in mass spectrometry, this compound has been used for derivatization. Vatankhah & Moini (1994) explored the use of ethyl chloroformate derivatives of this compound for the analysis of protein amino acids using gas chromatography/mass spectrometry, demonstrating its utility in improving the sensitivity and specificity of mass spectrometric analyses (Vatankhah & Moini, 1994).

Formation of Schiff Base Ligands

The formation of Schiff base ligands is another significant application. Research by Keypour et al. (2015) involved the synthesis of unsymmetrical tripodal amines, including derivatives of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol, which were then employed in the formation of Cu(II) complexes. This underscores its role in synthesizing novel ligands for metal complexation, which is vital in catalysis and materials science (Keypour et al., 2015).

properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O/c9-6-3-5(8(10,11)12)4-14-7(6)13-1-2-15/h3-4,15H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQPZWGDVJVBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol

CAS RN

1053656-91-9
Record name 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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